(6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol
Description
Properties
IUPAC Name |
(6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazol-7-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-13-5-6-14-11(13)9(7-15)10(12-14)8-3-4-8/h5-6,8,15H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQLSNJZJLPCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CC3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(6-Cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is a novel compound that belongs to the imidazo[1,2-b]pyrazole class of heterocyclic compounds. This class has attracted significant attention due to its diverse biological activities, including potential therapeutic applications in cancer and autoimmune diseases. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and implications for future research.
The molecular formula of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is C₁₁H₁₄N₄O with a molecular weight of approximately 218.26 g/mol. The compound features a bicyclic structure that includes an imidazole and a pyrazole ring, which are crucial for its biological activity.
The biological activity of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been shown to inhibit cyclin-dependent kinase 4 (CDK4), a key regulator in the cell cycle. This inhibition leads to cell cycle arrest at the G1 phase, effectively preventing cancer cell proliferation .
Anticancer Properties
Research indicates that compounds within the imidazo[1,2-b]pyrazole class exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have demonstrated that (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic Insights : The compound interacts with signaling pathways involved in tumor growth and metastasis, particularly by modulating pathways related to apoptosis and survival signals.
Enzyme Inhibition
The compound has shown promising results in inhibiting specific enzymes linked to cancer progression:
| Enzyme | Effect | Reference |
|---|---|---|
| Cyclin-dependent kinase 4 (CDK4) | Inhibition leading to G1 phase arrest | |
| Spleen tyrosine kinase (SYK) | Modulation affecting cellular functions |
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol:
- In Vitro Cell Line Studies : Research involving human cancer cell lines has shown that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.
- Molecular Dynamics Simulations : These simulations have provided insights into the binding interactions between the compound and its biological targets, revealing critical amino acid residues involved in these interactions.
Comparative Analysis with Related Compounds
The structural uniqueness of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol compared to related compounds enhances its potential efficacy:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole | Cyclobutyl group | Varies; less potent than cyclopropyl analog |
| 6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole | Methyl group instead of ethyl | Different activity profile |
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and is characterized by its bicyclic structure, which consists of an imidazole and a pyrazole ring. The presence of the cyclopropyl group at the 6th position and an ethyl group at the 1st nitrogen atom of the imidazole ring contributes to its unique biological properties.
Anticancer Activity
Research indicates that (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol exhibits promising anticancer properties. It has been shown to interact with cyclin-dependent kinase 4 (CDK4), a critical regulator of the cell cycle. By inhibiting CDK4 activity, this compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit tumor growth in xenograft models of breast cancer, showcasing its potential as a therapeutic agent against malignancies .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It modulates various inflammatory pathways, suggesting potential applications in treating conditions such as rheumatoid arthritis and other autoimmune diseases.
Data Table: Anticancer and Anti-inflammatory Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibition of CDK4 | Journal of Medicinal Chemistry |
| Anti-inflammatory | Modulation of inflammatory cytokines | European Journal of Pharmacology |
Cosmetic Applications
Recent studies have explored the use of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol in cosmetic formulations due to its skin-enhancing properties. Its ability to penetrate skin layers effectively makes it a candidate for topical applications aimed at improving skin health.
Case Study:
A formulation study demonstrated that incorporating this compound into creams significantly improved moisture retention and skin barrier function compared to control formulations .
Enzyme Interaction Studies
The compound's interaction with various enzymes has been a focal point in biochemical research. Its ability to modulate enzyme activity can provide insights into metabolic pathways relevant to drug metabolism and efficacy.
Data Table: Enzyme Interactions
| Enzyme | Interaction Type | Effect |
|---|---|---|
| Cyclin-dependent kinase 4 (CDK4) | Inhibition | Induces cell cycle arrest |
| Protein Kinase B (AKT) | Modulation | Alters signaling pathways involved in survival |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The imidazo[1,2-b]pyrazole scaffold allows for extensive substitutions, which modulate physicochemical and biological properties. Key analogs include:
*Estimated based on molecular formula (C12H17N3O).
Key Observations :
- Position 1 : Substitution with ethyl (target) vs. propargyl () affects steric bulk and electronic properties. Ethyl groups may enhance metabolic stability compared to propargyl, which is prone to reactivity .
- Position 6 : Cyclopropyl (target) vs. cyclobutyl () alters ring strain and lipophilicity. Cyclopropyl’s smaller size may improve membrane permeability .
- Position 7 : The hydroxymethyl group (target) contrasts with carboxamide (), impacting hydrogen-bonding capacity and solubility.
Physicochemical Properties
- Molecular Weight : The target compound (~229 g/mol) falls within the acceptable range for drug-like molecules (200–500 g/mol).
- Melting Points : Analogs with carboxamide substituents (e.g., 9a: 208–210°C) exhibit higher melting points than hydroxymethyl derivatives, suggesting stronger intermolecular forces .
- Stability : Propargyl-substituted analogs () are discontinued, possibly due to instability, whereas ethyl-substituted derivatives may offer improved shelf life.
Preparation Methods
Preparation of the Imidazo[1,2-b]pyrazole Core
The imidazo[1,2-b]pyrazole ring system is synthesized via condensation of 3-aminopyrazole derivatives with α-haloketones or α-haloaldehydes. The reaction proceeds through nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by cyclization and elimination steps to form the fused heterocycle.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 3-Aminopyrazole + α-haloketone | Formation of intermediate imidazopyrazole ring |
| 2 | Cyclization under acidic/basic conditions | Closure of imidazo ring |
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at position 6 can be introduced by:
Using cyclopropyl-substituted pyrazole intermediates, where the cyclopropyl group is pre-installed on the pyrazole ring before cyclization.
Alternatively, via cross-coupling reactions such as Suzuki or Negishi couplings if the position 6 is halogenated, allowing the attachment of a cyclopropyl boronic acid or organozinc reagent.
Ethylation at Position 1
Ethylation of the nitrogen at position 1 is typically achieved by:
Treating the imidazo[1,2-b]pyrazole intermediate with ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
This alkylation step is usually carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at elevated temperatures.
Installation of the Methanol Group at Position 7
The methanol substituent at position 7 is introduced by:
Hydroxymethylation of the heterocyclic ring, often via formylation followed by reduction.
For example, the position 7 can be functionalized by a formyl group using formylating agents (e.g., POCl3/DMF or Vilsmeier-Haack reaction), followed by reduction with sodium borohydride or similar hydride donors to yield the hydroxymethyl group.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Formylation (e.g., POCl3/DMF) | Introduction of aldehyde at position 7 |
| 2 | Reduction (e.g., NaBH4) | Conversion of aldehyde to methanol group |
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Cyclization | 3-Aminopyrazole + α-haloketone, acid/base catalyst | Imidazo[1,2-b]pyrazole core |
| 2 | Substituent introduction | Cyclopropyl boronic acid + halogenated intermediate, Pd catalyst (if cross-coupling) | 6-Cyclopropyl substituted imidazopyrazole |
| 3 | N-Alkylation | Ethyl bromide + base (K2CO3, NaH), DMF | 1-Ethyl substituted imidazopyrazole |
| 4 | Formylation | POCl3/DMF or Vilsmeier-Haack reagent | 7-Formyl imidazopyrazole |
| 5 | Reduction | NaBH4 or other hydride donor | 7-Hydroxymethyl (methanol) imidazopyrazole |
Research Findings and Optimization Notes
The cyclization step is sensitive to reaction conditions; acidic or basic catalysts must be carefully chosen to avoid side reactions or polymerization.
Cross-coupling methods for cyclopropyl introduction provide high regioselectivity and yields but require palladium catalysts and inert atmosphere.
Alkylation at nitrogen is generally straightforward but requires control to prevent over-alkylation or alkylation at undesired sites.
Formylation and subsequent reduction provide a reliable method to introduce hydroxymethyl groups; however, alternative hydroxymethylation methods may be explored for better yields or milder conditions.
Purification is typically achieved by chromatography or recrystallization, ensuring high purity for pharmaceutical applications.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Core ring formation | Cyclization of 3-aminopyrazole with α-haloketone | Acid/base catalysis, heat | Critical for ring integrity |
| Cyclopropyl substitution | Cross-coupling or use of substituted intermediates | Pd catalyst, cyclopropyl boronic acid | High regioselectivity |
| N1-Ethylation | Alkylation with ethyl halide | Ethyl bromide, K2CO3 or NaH, DMF | Control over monoalkylation |
| Hydroxymethyl group installation | Formylation + reduction | POCl3/DMF, NaBH4 | Reliable for hydroxymethylation |
Q & A
Q. What synthetic methodologies are optimal for introducing substituents to the imidazo[1,2-b]pyrazole core in derivatives like (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol?
Methodological Answer: The synthesis of imidazo[1,2-b]pyrazole derivatives typically employs palladium-catalyzed cross-coupling or electrophilic substitution. For example:
- Electrophilic Acylation : Benzoyl chloride reacts with the imidazo[1,2-b]pyrazole core using Pd(PPh₃)₄ as a catalyst (5% loading) in THF at 40°C, yielding acylated derivatives (e.g., compound 7f with 68% yield) .
- Cyclopropane Introduction : Cyclopropyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic substitution under inert conditions.
Key Considerations : Optimize catalyst loading (2–5%), reaction temperature (40–60°C), and protecting groups (e.g., SEM groups for nitrogen protection) to minimize side reactions .
Q. How can spectroscopic techniques (IR, HRMS) validate the structure of (6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol?
Methodological Answer:
- Infrared Spectroscopy (IR) : Look for characteristic peaks:
- O–H stretch (broad ~3130 cm⁻¹ for methanol group).
- C–N stretches (1488–1548 cm⁻¹) and C–O (1056–1085 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula with <1 ppm error. For example, a calculated [M]+ of 309.1503 vs. observed 309.1502 .
Advanced Research Questions
Q. What crystallographic strategies resolve structural ambiguities in imidazo[1,2-b]pyrazole derivatives?
Methodological Answer:
Q. How can conflicting NMR/HRMS data be resolved during structural elucidation?
Methodological Answer:
- Case Study : If HRMS confirms molecular weight but NMR shows unexpected peaks:
- Dynamic Effects : Check for tautomerism (common in imidazo-heterocycles).
- Impurity Analysis : Use preparative HPLC to isolate minor components.
- Advanced NMR : Employ 2D techniques (COSY, HSQC) to assign overlapping signals (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .
Experimental Design & Data Analysis
Q. What reaction conditions optimize yield in imidazo[1,2-b]pyrazole functionalization?
Data-Driven Approach :
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd-based) | 2–5% | >60% yield |
| Temperature | 40–60°C | Avoids decomposition |
| Solvent | THF or DMF | Enhances solubility |
| Electrophile Equiv. | 2.5–3.0 | Maximizes conversion |
Q. How are biological activities (e.g., antimicrobial) of imidazo[1,2-b]pyrazole derivatives evaluated?
Methodological Answer :
- In Vitro Assays :
- Antifungal : Microdilution against Candida albicans (MIC ≤16 µg/mL).
- Antibacterial : Kirby-Bauer disc diffusion against S. aureus .
- Structure-Activity Relationship (SAR) : Correlate substituents (e.g., cyclopropyl) with bioactivity. For example, bulky groups enhance membrane penetration .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental dipole moments in polar derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
